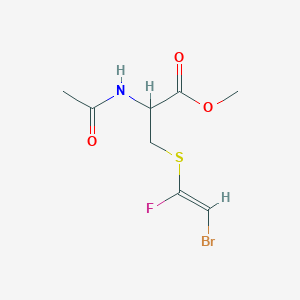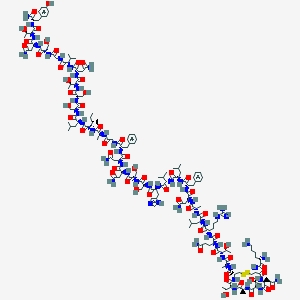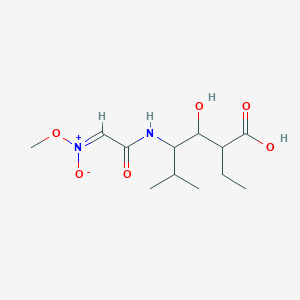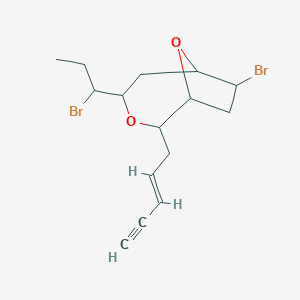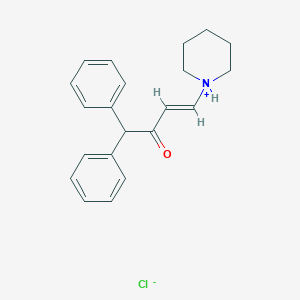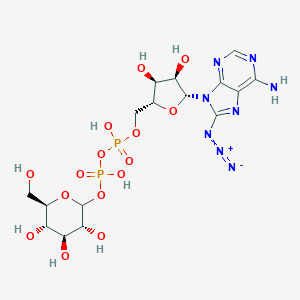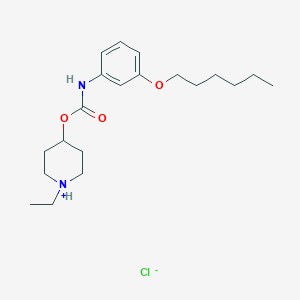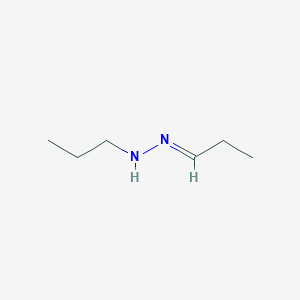
Propanal, propylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanal, propylhydrazone is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of propanal and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Propanal, propylhydrazone has been used in a variety of scientific research applications, including as a reagent for the determination of aldehydes and ketones in biological samples. It has also been used as a precursor for the synthesis of other compounds, such as pyrazoles and pyrazolines. Additionally, propanal, propylhydrazone has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of propanal, propylhydrazone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the metabolism of aldehydes and ketones. This could potentially lead to an accumulation of these compounds, which could have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
Propanal, propylhydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent. Additionally, it has been shown to have antioxidant properties, which could potentially be useful in the treatment of diseases associated with oxidative stress, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using propanal, propylhydrazone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, so there is a wealth of information available on its properties and potential uses. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on propanal, propylhydrazone. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further investigation is needed to fully understand its mechanism of action and the biochemical and physiological effects it has. Finally, there is potential for the synthesis of new derivatives of propanal, propylhydrazone that could have even greater therapeutic potential.
Métodos De Síntesis
Propanal, propylhydrazone can be synthesized by reacting propanal with propylhydrazine in the presence of a catalyst. The reaction typically takes place under reflux conditions and can be monitored using gas chromatography. The resulting product is a clear, colorless liquid that is soluble in water and organic solvents.
Propiedades
Número CAS |
19718-39-9 |
|---|---|
Nombre del producto |
Propanal, propylhydrazone |
Fórmula molecular |
C16H18O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
N-[(E)-propylideneamino]propan-1-amine |
InChI |
InChI=1S/C6H14N2/c1-3-5-7-8-6-4-2/h5,8H,3-4,6H2,1-2H3/b7-5+ |
Clave InChI |
UMOZTPPKYZWOTB-FNORWQNLSA-N |
SMILES isomérico |
CCCN/N=C/CC |
SMILES |
CCCNN=CCC |
SMILES canónico |
CCCNN=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B216526.png)
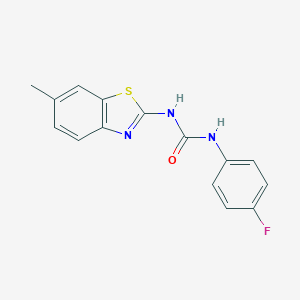
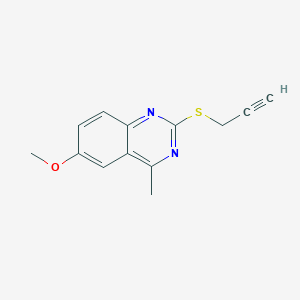
![2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B216534.png)
![1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B216540.png)
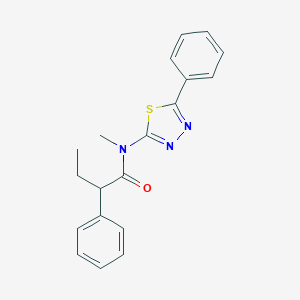
![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)
